5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5N3O2S/c1-5-8(14)11(23(2,21)22)20-10(19-5)9-7(13)3-6(4-18-9)12(15,16)17/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFDGPGHBMKUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine
- Molecular Formula : C12H8F5N3S
- Molecular Weight : 321.27 g/mol
- CAS Number : 1823183-51-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Electrophilic Fluorination : Introduction of fluorine groups.
- Trifluoromethylation : Addition of trifluoromethyl groups.
- Nucleophilic Substitution : Incorporation of the methylthio group using methylthiolating agents.
These methods are optimized to enhance yield and purity while minimizing environmental impact .
The biological activity of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine is primarily attributed to its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance binding affinity to enzymes or receptors, while the methylthio group modulates reactivity and stability, leading to inhibition or activation of biochemical pathways .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapeutics. The structure-activity relationship (SAR) analysis suggests that the unique substitution pattern contributes significantly to its bioactivity .
Case Studies
- Inhibition of Murine Leukemia Cells :
- Comparative Analysis with Similar Compounds :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, including breast and colon cancer.
Case Study: Antitumor Efficacy
A study conducted on the compound's antitumor activity revealed that it exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HCT-15 (colon cancer) cell lines, with IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against viral infections that affect cellular signaling pathways.
Case Study: Viral Inhibition
In a preclinical study, 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylsulfonyl)pyrimidine displayed inhibitory effects on viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections. Further research is required to elucidate its mechanism of action and effectiveness in vivo.
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Case Study: Enzyme Targeting
Research has shown that this compound can inhibit specific kinases implicated in cancer metabolism, leading to reduced tumor growth in xenograft models. This highlights its potential role in combination therapies aimed at enhancing the efficacy of existing treatments.
Comparison with Similar Compounds
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione
- Molecular Formula : C₁₁H₆F₅N₃S
- Molecular Weight : 315.25 g/mol
- Key Differences :
- The methylsulfonyl group in the target compound is replaced with a thione (C=S) group.
- Thione derivatives exhibit reduced oxidative stability compared to sulfonyl groups but may enhance metal-binding affinity in enzymatic interactions .
- Applications: Used as a pharmaceutical intermediate with >99% purity, emphasizing its role in medicinal chemistry .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine
Structural and Functional Analysis
Substituent Effects
| Group | Target Compound | Thione Analogue | Carboxylate Analogue |
|---|---|---|---|
| Methylsulfonyl | Present | Absent (C=S) | Present |
| Trifluoromethyl | Present | Present | Absent |
| Fluorine Atoms | 5-F, 3-F | 5-F, 3-F | 4-F (phenyl) |
Physicochemical Properties
| Property | Target Compound | Thione Analogue |
|---|---|---|
| Molecular Weight | 353.27 | 315.25 |
| LogP (Estimated) | 2.8 | 3.2 |
| Solubility | Moderate (DMSO) | Low (DMSO) |
- The methylsulfonyl group in the target compound improves aqueous solubility compared to the thione analogue .
Q & A
Q. What are common synthetic routes for synthesizing this pyrimidine derivative, and how are intermediates purified?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki-Miyaura coupling (for pyridyl-pyrimidine linkage), and sulfonation. For example, methylsulfonyl groups are introduced via oxidation of methylthio intermediates using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile. Structural confirmation is achieved via NMR, NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous pyrimidine derivatives, SCXRD reveals bond angles, dihedral angles between aromatic rings, and intermolecular interactions (e.g., hydrogen bonds or π-π stacking). For instance, the methylsulfonyl group’s orientation can influence packing efficiency, which is critical for solubility studies. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, fluoro) affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The trifluoromethyl and fluoro groups decrease electron density on the pyrimidine ring, altering reactivity in palladium-catalyzed reactions. For example, in Suzuki couplings, electron-deficient pyrimidines require optimized conditions (e.g., higher catalyst loading or elevated temperatures). Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves comparing coupling yields with/without substituents .
Q. What strategies resolve contradictions in 19F^{19}\text{F}19F NMR spectral data due to dynamic fluorine effects?
Methodological Answer: Dynamic effects (e.g., rotational barriers in trifluoromethyl groups) can split NMR signals. Variable-temperature NMR (VT-NMR) is used to coalesce split peaks and calculate activation energies. For example, cooling to −40°C may resolve overlapping signals. Alternatively, - heteronuclear correlation spectroscopy (HETCOR) clarifies coupling patterns .
Q. How can researchers design experiments to assess the compound’s biological activity while controlling for substituent-specific effects?
Methodological Answer: A factorial design is recommended, varying substituents (e.g., replacing methylsulfonyl with sulfonamide) while keeping the core structure constant. Biological assays (e.g., enzyme inhibition) are conducted in triplicate with negative controls. Statistical tools like ANOVA identify significant activity differences. For example, ’s split-plot design can be adapted to test multiple variables (e.g., concentration, substituent type) .
Q. What computational methods predict the compound’s metabolic stability, and how are results validated experimentally?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes. Quantum mechanics/molecular mechanics (QM/MM) simulations assess metabolic pathways (e.g., oxidation of the methyl group). Experimental validation uses liver microsome assays with LC-MS/MS to quantify metabolite formation rates. Discrepancies between predicted and observed data may indicate unaccounted steric effects from the trifluoromethyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
Methodological Answer: Theoretical LogP (via software like ChemAxon) may underestimate hydrophobicity due to fluorine’s polar hydrophobicity. Experimental LogP is determined via shake-flask HPLC (reverse-phase C18 column). A significant deviation (>0.5 units) suggests unaccounted solvation effects. For example, the trifluoromethyl group’s solvation shell may reduce partitioning into octanol, requiring revised computational parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
